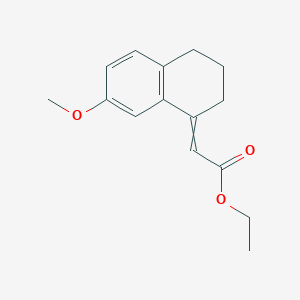
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is an organic compound with the molecular formula C16H20O3 This compound is characterized by its unique structure, which includes a naphthylidene moiety and an ethyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include boron tribromide and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes or receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic compounds.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with applications in organic synthesis and as a solvent.
Uniqueness: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is unique due to its specific structure, which combines a naphthylidene moiety with an ethyl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6836-20-0 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
ethyl 2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HMCZXRUEDOKTLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


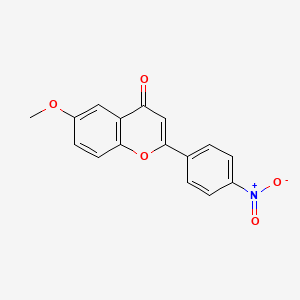
![Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B8673250.png)
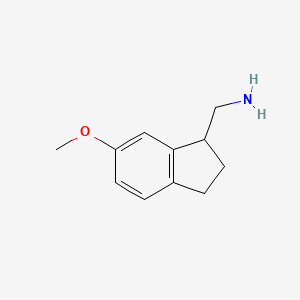
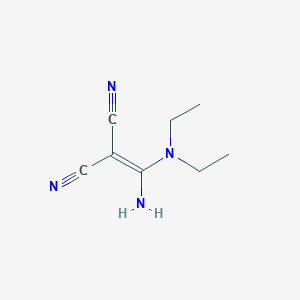
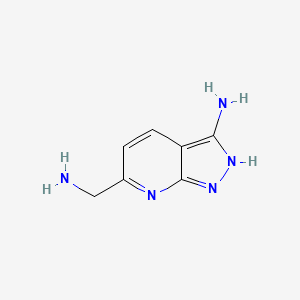
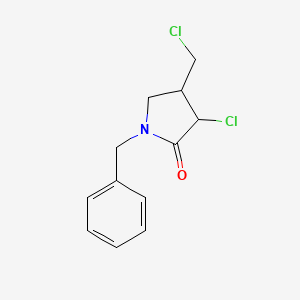
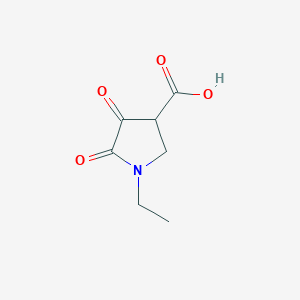
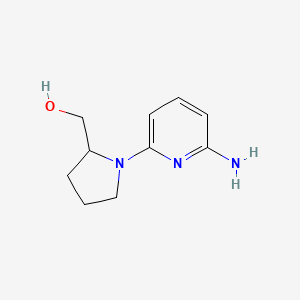
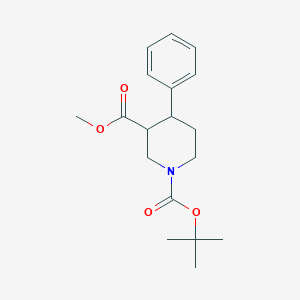

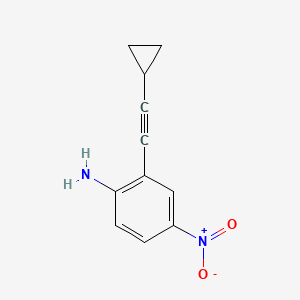
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)
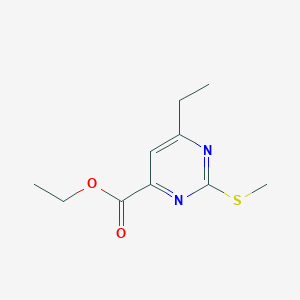
![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)
